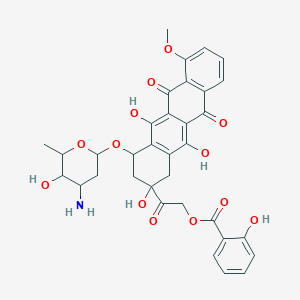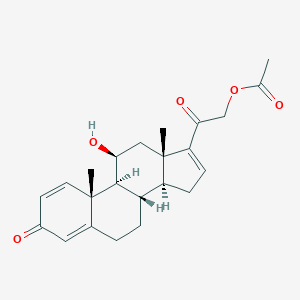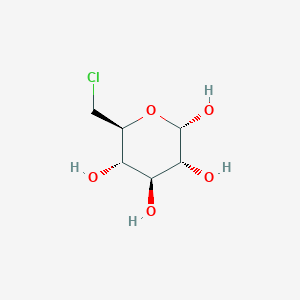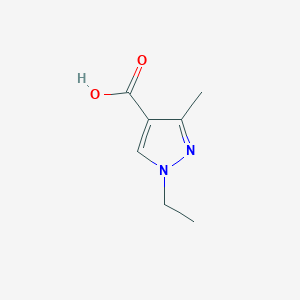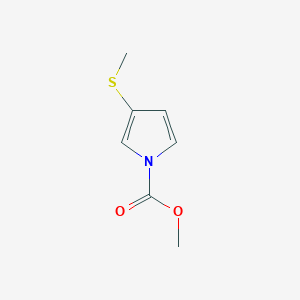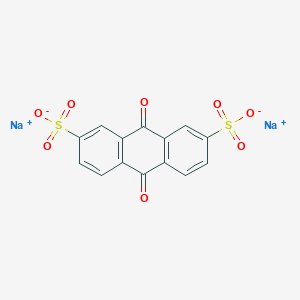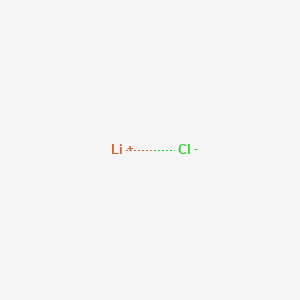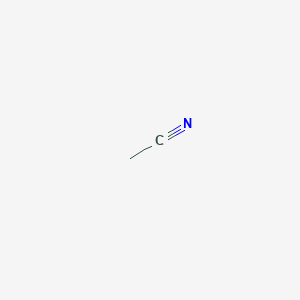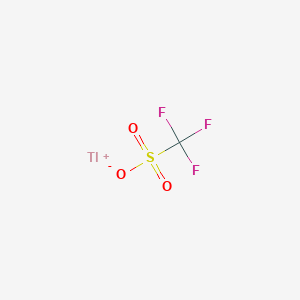
Thallium triflate
Vue d'ensemble
Description
Thallium triflate is a chemical compound with significant relevance in various scientific domains. Its synthesis and properties have been extensively studied, offering insights into its molecular structure and behavior in different chemical reactions.
Synthesis Analysis
The synthesis of Thallium triflate involves high-yield processes and precise chemical reactions. Renn et al. (1995) describe an improved synthesis method for compounds related to Thallium triflate, demonstrating a convenient route to synthesize the thallium(I) salt using thallium(I) acetate (Renn et al., 1995).
Molecular Structure Analysis
The molecular structure of Thallium triflate and related compounds has been studied through X-ray crystallography. Hughes et al. (1997) report on the solid-state structure of a thallium(I) salt, providing insights into thallium-fluorine interactions (Hughes et al., 1997). Additionally, the molecular structure of thallium(I) triscarbene complex, which has relevance to Thallium triflate, has been characterized by Nakai et al. (2003) (Nakai et al., 2003).
Chemical Reactions and Properties
Various chemical reactions involving Thallium triflate have been studied to understand its reactivity and interaction with other compounds. Devic et al. (2004) explored the unexpected reactivity of certain complexes towards chloride abstraction with Thallium triflate (Devic et al., 2004).
Physical Properties Analysis
The physical properties of Thallium triflate, such as its crystalline structure and solvent dependency, are crucial for its application in various fields. Han et al. (1997) discuss the solvent-dependent JTl–F coupling constant in a thallium complex, providing valuable information on its physical characteristics (Han et al., 1997).
Chemical Properties Analysis
Understanding the chemical properties of Thallium triflate is essential for its application in synthesis and other chemical processes. Lee et al. (2008) conducted a structural and computational study of potassium and thallium salts, offering insights into the chemical properties of Thallium triflate-related compounds (Lee et al., 2008).
Applications De Recherche Scientifique
Thallium triflate has been used in studying the reactivity of palladium and platinum complexes. Unexpectedly, it formed a Tl(OTf) adduct without chloride abstraction in certain reactions, indicating unique properties in metal complex formation (Devic, Batail, Fourmigué, & Avarvari, 2004).
The toxicity of thallium compounds, including thallium triflate, has been a topic of concern. Thallium is highly toxic to humans and other living organisms, with its chemical behavior resembling both heavy and alkali metals. Its presence in natural waters and the environment poses significant health risks (Peter & Viraraghavan, 2005).
Thallium triflate has been involved in the synthesis of metal vapor compounds, demonstrating its utility in creating unique organometallic compounds (Bierschenk, Juhlke, Bailey, & Lagow, 1984).
It has been used in the synthesis and study of antimicrobial compounds. Thallium(I) triflate was compared to lead(II) and bismuth(III) analogs in terms of antimicrobial activity, although bismuth(III) complexes showed more significant activity (Lyczko et al., 2021).
Thallium triflate has played a role in the study of methane, ethane, and propane oxidation. It was found that thallium salts are effective and selective oxidants for these alkanes (Hashiguchi et al., 2014).
In analytical chemistry, thallium triflate has been used in the determination of thallium in natural waters. This demonstrates its utility in environmental monitoring and analysis (Batley & Florence, 1975).
Thallium triflate has been involved in the preparation of various organometallic compounds. These syntheses demonstrate the utility of thallium triflate in creating complex chemical structures (Hughes, Lindner, Rheingold, & Yap, 1997).
Orientations Futures
The future directions for research on Thallium triflate could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. More research is also needed to understand its safety and hazards, and potential applications in various fields .
Propriétés
IUPAC Name |
thallium(1+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Tl/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSYPYWCONFDC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O3STl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452357 | |
| Record name | AG-G-90691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thallium triflate | |
CAS RN |
73491-36-8 | |
| Record name | AG-G-90691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73491-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



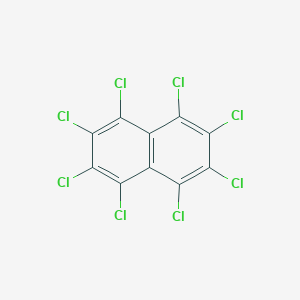
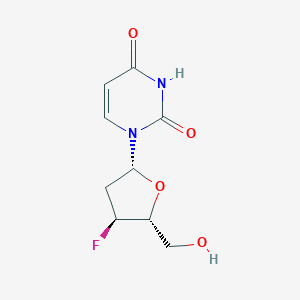
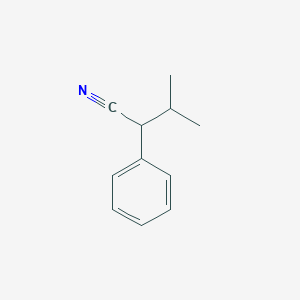
![2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene](/img/structure/B52699.png)
